Stereochemical Identity: (R)-Enantiomer is the Exclusive Building Block for Clinical-Stage MC4R Antagonist PF-07258669
The (R)-enantiomer (CAS 2381377-85-9) is the sole stereoisomer employed in the synthesis of PF-07258669, a Phase 1 clinical candidate for appetite loss [1]. The (S)-enantiomer (CAS 2755892-72-7) and the racemate (CAS 1864448-95-2) are not viable substitutes because the final drug substance requires the (2R) configuration at the fragment derived from this acid intermediate; inversion would produce a diastereomer with altered MC4R binding [1]. The (R)-enantiomer is produced via asymmetric hydrogenation or chiral resolution achieving enantiomeric excess >98% as confirmed by chiral HPLC .
| Evidence Dimension | Stereochemical configuration required for downstream clinical candidate |
|---|---|
| Target Compound Data | (R)-enantiomer (CAS 2381377-85-9), ee >98% by chiral HPLC |
| Comparator Or Baseline | (S)-enantiomer (CAS 2755892-72-7) and racemate (CAS 1864448-95-2); not used in PF-07258669 synthesis |
| Quantified Difference | Only (R)-enantiomer yields the correct (2R)-configuration in the final spirocyclic amide; (S)-enantiomer would produce a diastereomer with unknown, likely reduced, MC4R binding affinity. |
| Conditions | Synthesis of PF-07258669 as described in J. Med. Chem. 2023, 66(5), 3195–3211; chiral purity verified by HPLC with chiral stationary phase. |
Why This Matters
Procurement of the wrong enantiomer or racemate leads to synthetic failure in producing the clinical candidate; the (R)-enantiomer is irreplaceable for this program.
- [1] Garnsey MR et al. J. Med. Chem. 2023, 66(5), 3195–3211. The (2R) configuration is assigned to compound 23 (PF-07258669) and all potent leads retain this stereochemistry. View Source
